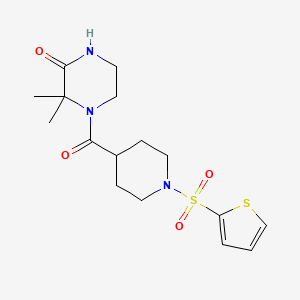
3,3-Dimethyl-4-(1-(thiophen-2-ylsulfonyl)piperidine-4-carbonyl)piperazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Dimethyl-4-(1-(thiophen-2-ylsulfonyl)piperidine-4-carbonyl)piperazin-2-one is a useful research compound. Its molecular formula is C16H23N3O4S2 and its molecular weight is 385.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
Compounds containing a thiophene nucleus have been reported to possess a wide range of therapeutic properties . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Biochemical Pathways
It has been found to be useful in the study of enzyme kinetics, protein-protein interactions, and drug metabolism. It has also been used in the study of the structure and function of various proteins, such as G-protein coupled receptors.
Result of Action
It has been found to have various biochemical and physiological effects.
生物活性
3,3-Dimethyl-4-(1-(thiophen-2-ylsulfonyl)piperidine-4-carbonyl)piperazin-2-one, also known by its CAS number 1048679-85-1, is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C16H23N3O4S2, with a molecular weight of 385.5 g/mol. The compound features a piperazine ring, which is known for its diverse biological activity, and a thiophenesulfonyl moiety that may enhance its pharmacological profile.
Structural Characteristics
| Property | Value |
|---|---|
| CAS Number | 1048679-85-1 |
| Molecular Formula | C₁₆H₂₃N₃O₄S₂ |
| Molecular Weight | 385.5 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Pharmacological Properties
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Antitumor Activity : Many piperazine derivatives have shown efficacy against different cancer cell lines. The incorporation of thiophene and sulfonyl groups can enhance the antitumor properties by improving solubility and bioavailability.
- Antimicrobial Activity : Compounds with thiophene moieties often demonstrate significant antibacterial and antifungal activities. The sulfonyl group may contribute to this effect by interfering with microbial metabolic pathways.
Structure-Activity Relationships (SAR)
The biological activity of this compound can be partially explained through SAR studies. Modifications in the piperazine and thiophene rings can lead to variations in potency and selectivity against specific targets.
Case Studies and Research Findings
- Antitumor Studies : A study investigated the cytotoxic effects of various piperazine derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). Results indicated that certain modifications significantly increased cytotoxicity compared to standard treatments like doxorubicin .
- Antimicrobial Evaluation : In vitro tests demonstrated that derivatives featuring thiophene groups exhibited notable activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis .
- Pharmacokinetic Profiling : Recent studies have aimed to evaluate the pharmacokinetic properties of similar compounds, suggesting that modifications in the piperazine structure could lead to improved brain penetration and bioavailability, making them suitable candidates for neurological disorders .
特性
IUPAC Name |
3,3-dimethyl-4-(1-thiophen-2-ylsulfonylpiperidine-4-carbonyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4S2/c1-16(2)15(21)17-7-10-19(16)14(20)12-5-8-18(9-6-12)25(22,23)13-4-3-11-24-13/h3-4,11-12H,5-10H2,1-2H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKJCDTBXWQSSRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NCCN1C(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














